Cas no 2229689-79-4 (4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine)

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine
- EN300-1802240
- 2229689-79-4
-
- インチ: 1S/C10H15NO/c1-8(10(2,3)11)7-9-5-4-6-12-9/h4-7H,11H2,1-3H3/b8-7+
- InChIKey: QADVZAOZZLSJDL-BQYQJAHWSA-N
- ほほえんだ: O1C=CC=C1/C=C(\C)/C(C)(C)N
計算された属性
- せいみつぶんしりょう: 165.115364102g/mol
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 39.2Ų
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802240-0.1g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 0.1g |
$1081.0 | 2023-09-19 | ||
Enamine | EN300-1802240-1g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 1g |
$1229.0 | 2023-09-19 | ||
Enamine | EN300-1802240-0.05g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 0.05g |
$1032.0 | 2023-09-19 | ||
Enamine | EN300-1802240-0.5g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 0.5g |
$1180.0 | 2023-09-19 | ||
Enamine | EN300-1802240-1.0g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-1802240-10.0g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-1802240-10g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 10g |
$5283.0 | 2023-09-19 | ||
Enamine | EN300-1802240-5.0g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-1802240-2.5g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 2.5g |
$2408.0 | 2023-09-19 | ||
Enamine | EN300-1802240-0.25g |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |
2229689-79-4 | 0.25g |
$1131.0 | 2023-09-19 |
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amineに関する追加情報
Chemical Profile of 4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine (CAS No. 2229689-79-4)
4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine, identified by its Chemical Abstracts Service (CAS) number 2229689-79-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a furan ring substituted with an amine group and a dimethylbut-3-en backbone, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of its functional groups makes it a valuable scaffold for drug discovery and synthetic chemistry applications.
The structural motif of 4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine consists of a conjugated system that enhances its reactivity and interaction with biological targets. The presence of the furan ring, known for its ability to participate in hydrogen bonding and π-stacking interactions, contributes to the molecule's solubility and binding affinity. Additionally, the dimethylbut-3-en moiety introduces steric hindrance and electronic tunability, making it a versatile building block for medicinal chemists.
In recent years, there has been growing interest in heterocyclic compounds derived from furan due to their demonstrated pharmacological properties. Studies have shown that furan derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amine group in 4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine further expands its potential by allowing for further functionalization through reductive amination, diazotization, or nucleophilic substitution reactions.
One of the most compelling aspects of 4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacokinetic profiles. For instance, modifications to the dimethylbut-3-en backbone have been explored to improve metabolic stability and reduce off-target effects. These efforts align with the broader goal of developing drugs that are both effective and safe for therapeutic use.
The compound's utility extends beyond academic research; it has been investigated in industrial settings for potential applications in agrochemicals and specialty chemicals. The ability to derivatize 4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine into various functional groups allows chemists to tailor its properties for specific industrial needs. This adaptability underscores its importance as a versatile intermediate in synthetic chemistry.
From a computational chemistry perspective, the electronic structure of 4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine has been scrutinized to understand its reactivity and interaction with biological targets. Advanced computational methods have revealed insights into how the molecule's geometry and electronic distribution influence its binding affinity. These insights are crucial for designing next-generation drugs with optimized properties.
The synthesis of 4-(furan-2-yl)-2,3-dimethylbut-3-en-2-am ine (CAS No. 2229689 - 79 - 4) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the conjugated system through cross-coupling reactions and subsequent functionalization of the amine group. Each step is carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
In conclusion,4-(furan - 2 - yl) - 23 dimethylbut - 33 en - 22 am ine (CAS No . 2229689 - 79 - 44) represents a fascinating compound with significant potential in both academic research and industrial applications . Its unique structure , combined with its reactivity , makes it a valuable tool for drug discovery , synthetic chemistry , and material science . As research continues to uncover new applications for this molecule , it is likely to remain at the forefront of chemical innovation .
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